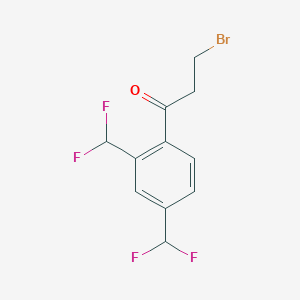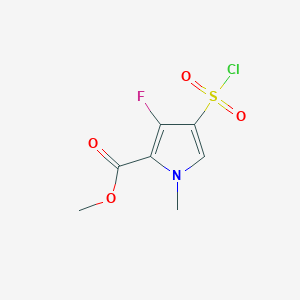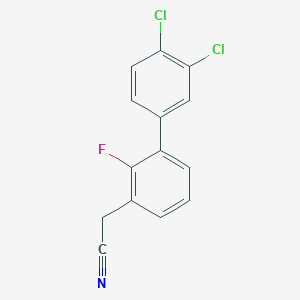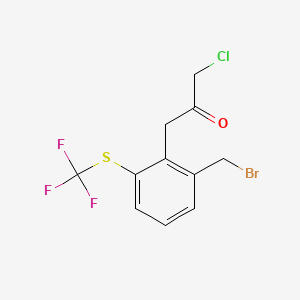
1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a trifluoromethylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with a benzene derivative and introduce the 3-chloropropyl group through a Friedel-Crafts alkylation reaction. The ethoxy group can be introduced via an etherification reaction, while the trifluoromethylthio group can be added using a trifluoromethylthiolation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and purification methods, such as distillation or chromatography, also plays a crucial role in the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dechlorinated or deethoxylated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives .
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chloropropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene
Uniqueness
1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethylthio)benzene is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the trifluoromethylthio group, in particular, enhances its stability and lipophilicity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C12H14ClF3OS |
|---|---|
Peso molecular |
298.75 g/mol |
Nombre IUPAC |
4-(3-chloropropyl)-2-ethoxy-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3OS/c1-2-17-10-8-9(4-3-7-13)5-6-11(10)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
AANXGRFYIAULHP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)CCCCl)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















